6-Bromo-3,4-difluoro-2-nitrophenol
Overview
Description
6-Bromo-3,4-difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H2BrF2NO3 . It has a molecular weight of 253.99 g/mol . The compound is also known by other names such as SCHEMBL2897221, CGGFDLQNYKVWJN-UHFFFAOYSA-N, and MFCD26099166 .
Synthesis Analysis
The synthesis of 6-Bromo-3,4-difluoro-2-nitrophenol involves the reaction of 2-Bromo-4,5-difluorophenol with nitric acid in dichloromethane at -20°C . The reaction mixture is stirred at -15°C for 20 minutes. After extractive work up with water and dichloromethane, the crude product is purified via automated column chromatography to yield the desired nitrophenol .Molecular Structure Analysis
The InChI of the compound is InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H . The compound has a topological polar surface area of 66 Ų and a complexity of 213 .Physical And Chemical Properties Analysis
The compound has a density of 2.043±0.06 g/cm3 . It has a boiling point of 254.3±35.0 °C . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Synthesis of Carbazoles and Dibenzofurans
6-Bromo-3,4-difluoro-2-nitrophenol: is utilized in the Lewis acid-promoted synthesis of carbazoles and dibenzofurans . These compounds are significant for their diverse biological activities and potential therapeutic applications.
Antimicrobial Agents
This compound serves as an intermediate in the synthesis of antimicrobial agents . It’s particularly useful for creating fluoroquinolones and cephalosporins, which are classes of antibiotics known for their broad-spectrum activity.
Organofluorine Chemistry
In the field of organofluorine chemistry, 6-Bromo-3,4-difluoro-2-nitrophenol is a valuable reagent. Companies like Alfa Chemistry specialize in providing this compound for various research and development purposes .
Chromatography and Mass Spectrometry
The compound is also relevant in chromatography and mass spectrometry applications. It can be used in the preparation of samples or as a standard in analytical methods to identify and quantify other substances .
Biopharma Production
In biopharmaceutical production, this chemical can be involved in the synthesis of complex molecules that are used as active pharmaceutical ingredients .
Advanced Battery Science
6-Bromo-3,4-difluoro-2-nitrophenol: may find applications in advanced battery science. Its properties could be harnessed in the development of new materials for better energy storage solutions .
Safety and Hazards
properties
IUPAC Name |
6-bromo-3,4-difluoro-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFDLQNYKVWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-difluoro-2-nitrophenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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